アウレオシン

概要

説明

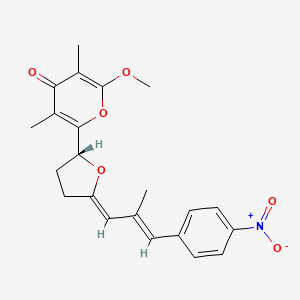

アウレオシンは、分子式がC22H23NO6である、細胞毒性シキミ酸ポリケチド系抗生物質の天然物です。 これは、細菌であるストレプトマイセス・チオルーテウスによって生産され、抗腫瘍活性、抗真菌活性、および殺虫活性を示します 。 アウレオシンは、ニトロ基とテトラヒドロフラン環を含むそのユニークな構造で知られており、その多様な生物活性を寄与しています .

製造方法

合成経路と反応条件: アウレオシンの生合成は、コリスミン酸から始まります。 この経路には、p-アミノ安息香酸をp-ニトロ安息香酸に変換するN-オキシゲナーゼなど、いくつかの重要な酵素が関与しています 。 続いて、3つのタイプIポリケチドシンターゼの作用により、p-ニトロ安息香酸をスターターユニットとしてポリケチド鎖が生成されます 。 この鎖は、O-メチル化とテトラヒドロフラン環形成を含む、伸長と修飾の複数サイクルを経て、最終生成物であるアウレオシンを生成します .

工業生産方法: アウレオシンの工業生産は、通常、ストレプトマイセス・チオルーテウスを用いた発酵プロセスで行われます。 栄養組成、pH、温度などの発酵条件を最適化することで、アウレオシンの収率を向上させることができます 。 遺伝子工学技術は、重要な生合成遺伝子を過剰発現させることで、生産効率を向上させるためにも用いられています .

化学反応解析

反応の種類: アウレオシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 アウレオシン中のニトロ基は、特定の条件下でアミノ基に還元できます 。 この化合物は、特にメトキシ基とニトロ基を含む置換反応にも参加できます .

一般的な試薬と条件: アウレオシンの反応に用いられる一般的な試薬には、ニトロ基還元のための水素ガスと炭素上のパラジウムなどの還元剤が含まれます 。 置換反応には、アミンやチオールなどの求核剤が用いられることが多いです 。 これらの反応は、一般的に、アウレオシンの複雑な構造の完全性を維持するために、穏やかな条件で行われます .

主な生成物: アウレオシンの反応から生成される主な生成物には、ニトロ基還元によるアミノ誘導体と、求核置換反応によるさまざまな置換誘導体があります 。 これらの誘導体は、多くの場合、母体化合物の生物活性を保持し、強化または改変された特性を示す可能性があります .

科学研究への応用

アウレオシンは、幅広い科学研究に利用されています。 化学においては、ポリケチド生合成と酵素機構を研究するためのモデル化合物として役立ちます 。 生物学と医学においては、アウレオシンは、抗腫瘍活性、抗真菌活性、および殺虫活性について研究されています 。 これは、新しい抗がん剤や抗真菌剤を開発するためのリード化合物として、可能性を示しています 。 さらに、アウレオシンとその誘導体は、殺虫活性を持つことから、農業研究で害虫駆除に用いられています .

科学的研究の応用

Aureothin has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying polyketide biosynthesis and enzyme mechanisms . In biology and medicine, aureothin is investigated for its antitumor, antifungal, and insecticidal properties . It has shown potential as a lead compound for developing new anticancer and antifungal drugs . Additionally, aureothin and its derivatives are used in agricultural research for pest control due to their insecticidal activity .

作用機序

生化学分析

Biochemical Properties

Aureothin interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of Aureothin begins with chorismic acid. P-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase, which is encoded by aurF . This enzyme is responsible for converting p-aminobenzoate to p-nitrobenzoate .

Cellular Effects

Aureothin has significant effects on various types of cells and cellular processes. It has been shown to exhibit antitumor, antifungal, and insecticidal activities . It interferes with mitochondrial respiratory complex II , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Aureothin exerts its effects at the molecular level through various mechanisms. It is involved in the inhibition of the mitochondrial respiratory complex II . This inhibition can lead to changes in gene expression and can affect the activity of various biomolecules.

Metabolic Pathways

Aureothin is involved in several metabolic pathways. The biosynthesis of Aureothin involves the conversion of p-aminobenzoate to p-nitrobenzoate by an N-oxygenase, which is encoded by aurF . This process involves several enzymes and cofactors.

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of aureothin begins with chorismic acid. The pathway involves several key enzymes, including an N-oxygenase that converts p-aminobenzoate to p-nitrobenzoate . This is followed by the action of three type I polyketide synthases, which generate a polyketide chain using p-nitrobenzoate as a starter unit . The chain undergoes multiple cycles of extension and modification, including O-methylation and tetrahydrofuran ring formation, to produce the final product, aureothin .

Industrial Production Methods: Industrial production of aureothin typically involves fermentation processes using Streptomyces thioluteus. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, can enhance the yield of aureothin . Genetic engineering techniques are also employed to improve the production efficiency by overexpressing key biosynthetic genes .

化学反応の分析

Types of Reactions: Aureothin undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group in aureothin can be reduced to an amino group under specific conditions . The compound can also participate in substitution reactions, particularly involving the methoxy and nitro groups .

Common Reagents and Conditions: Common reagents used in the reactions of aureothin include reducing agents like hydrogen gas and palladium on carbon for nitro group reduction . Substitution reactions often involve nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure of aureothin .

Major Products: The major products formed from the reactions of aureothin include amino derivatives from nitro group reduction and various substituted derivatives from nucleophilic substitution reactions . These derivatives often retain the biological activities of the parent compound and can exhibit enhanced or modified properties .

類似化合物との比較

アウレオシンは、ニトロ基とテトラヒドロフラン環を持つため、類似化合物の中でユニークです。 類似化合物には、構造的に類似しているが、特定の官能基と生物活性が異なる、ネオアウレオシンとアウレオピランがあります 。 たとえば、ネオアウレオシンはニトロ基を持たないものの、ポリケチド骨格を保持しており、異なる生物学的特性を示します 。 アウレオピランは、テトラヒドロフラン環が修飾されたアウレオシンのアナログであり、活性プロファイルが変化しています .

特性

CAS番号 |

2825-00-5 |

|---|---|

分子式 |

C22H23NO6 |

分子量 |

397.4 g/mol |

IUPAC名 |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1 |

InChIキー |

GQKXCBCSVYJUMI-WACKOAQBSA-N |

SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |

異性体SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |

正規SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aureothin, Mycolutein, Strain 58 substance |

製品の起源 |

United States |

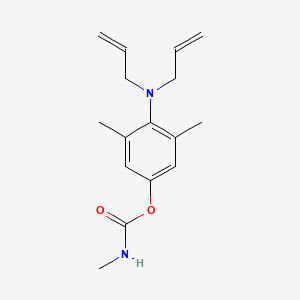

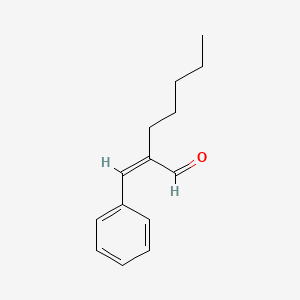

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aureothin exert its antifungal and antitumor effects?

A1: While the precise mechanism of action remains under investigation, aureothin is known to inhibit mitochondrial respiration. [] Research suggests that aureothin interacts with components of the electron transport chain, disrupting cellular energy production and ultimately leading to cell death in susceptible organisms. [, ]

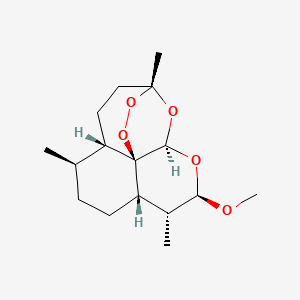

Q2: What is the role of the tetrahydrofuran (THF) ring in aureothin's activity?

A2: The THF ring is crucial for aureothin's selective antifungal activity. Analogues lacking this structural feature exhibit diminished activity against certain pathogenic fungi. [] This suggests a specific interaction between the THF ring and fungal targets, potentially influencing binding affinity and target selectivity.

Q3: Has aureothin shown efficacy in any in vivo models?

A3: Studies have demonstrated the efficacy of aureothin and its derivatives in various in vivo models. For example, aureothin extracts from Streptomyces sp. AE170020 effectively suppressed pine wilt disease development in Pinus densiflora plants. []

Q4: What is the molecular formula and weight of aureothin?

A4: Aureothin has a molecular formula of C22H23NO6 and a molecular weight of 397.42 g/mol. [, ]

Q5: What spectroscopic data is available for aureothin?

A5: Aureothin's structure has been elucidated using various spectroscopic techniques, including NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. [, , , , , , ] Its UV-Vis spectrum reveals characteristic absorption bands attributed to the nitroaryl and pyrone moieties, while NMR data provide detailed information on the compound's structure and stereochemistry. [, , ]

Q6: How is aureothin biosynthesized?

A6: Aureothin biosynthesis involves a non-canonical modular type I polyketide synthase (PKS) system that utilizes p-nitrobenzoate (PNBA) as a starter unit. [, , , ] The pathway includes iterative use of PKS modules, a rare phenomenon in polyketide assembly. [, , ] Tailoring enzymes then introduce the THF ring and methylate the pyrone ring, yielding the final product. [, ]

Q7: Can the aureothin biosynthetic pathway be engineered to produce novel derivatives?

A7: Yes, researchers have successfully engineered the aureothin pathway to produce novel derivatives. For example, modifying the enzymatic methylation pattern led to the production of aureopyran, a derivative featuring an unusual pyran backbone. [] This demonstrates the potential of pathway engineering for generating aureothin analogs with altered structures and potentially improved pharmacological properties.

Q8: What is the role of the enzyme AurF in aureothin biosynthesis?

A8: AurF is a unique N-oxygenase responsible for the biosynthesis of the PNBA starter unit from p-aminobenzoate (PABA). [, , ] This enzyme exhibits remarkable chemo- and regioselectivity, making it a promising candidate for biocatalytic applications in the synthesis of nitroaromatic compounds. [, ]

Q9: How do structural modifications of aureothin affect its biological activity?

A9: Modifications to the aureothin scaffold significantly impact its biological activity. The THF ring is essential for antifungal selectivity, while alterations to the pyrone ring or aryl substituent can influence potency and cytotoxicity. [, , ] For instance, deoxyaureothin, lacking the THF ring, exhibits diminished antifungal activity. [, ]

Q10: Have any aureothin analogs with improved pharmacological properties been synthesized?

A10: Yes, several aureothin analogs with enhanced pharmacological properties have been synthesized. For example, N-acetyl aureothamine displays potent activity against Helicobacter pylori. [, ] This highlights the potential for developing aureothin-based compounds with improved efficacy and safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。